molecular formula C12H13BrF2 B2932329 4-[(1R,3S)-3-Bromocyclohexyl]-1,2-difluorobenzene CAS No. 2378489-87-1

4-[(1R,3S)-3-Bromocyclohexyl]-1,2-difluorobenzene

Cat. No.: B2932329
CAS No.: 2378489-87-1
M. Wt: 275.137
InChI Key: KXMLSCBTTOPGBG-SCZZXKLOSA-N
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Description

4-[(1R,3S)-3-Bromocyclohexyl]-1,2-difluorobenzene is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is characterized by a bromocyclohexyl group attached to a difluorobenzene ring, making it a subject of interest for various chemical and biological studies.

Preparation Methods

The synthesis of 4-[(1R,3S)-3-Bromocyclohexyl]-1,2-difluorobenzene typically involves several steps, starting with the preparation of the bromocyclohexyl precursor. This precursor is then reacted with a difluorobenzene derivative under specific conditions to yield the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the coupling reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

4-[(1R,3S)-3-Bromocyclohexyl]-1,2-difluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the compound can be achieved using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst to yield the corresponding cyclohexyl derivatives.

Common reagents and conditions used in these reactions include organic solvents, metal catalysts, and varying temperatures and pressures to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the bromocyclohexyl or difluorobenzene moieties.

Scientific Research Applications

4-[(1R,3S)-3-Bromocyclohexyl]-1,2-difluorobenzene has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[(1R,3S)-3-Bromocyclohexyl]-1,2-difluorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromocyclohexyl group can interact with hydrophobic pockets in proteins, while the difluorobenzene ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

4-[(1R,3S)-3-Bromocyclohexyl]-1,2-difluorobenzene can be compared with other similar compounds, such as:

    4-[(1R,3S)-3-Chlorocyclohexyl]-1,2-difluorobenzene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.

    4-[(1R,3S)-3-Bromocyclohexyl]-1,2-dichlorobenzene: Contains chlorine atoms on the benzene ring, which can affect its chemical properties and interactions.

    4-[(1R,3S)-3-Bromocyclohexyl]-1,2-dimethylbenzene: Methyl groups on the benzene ring can influence the compound’s hydrophobicity and reactivity.

The uniqueness of this compound lies in its specific combination of bromocyclohexyl and difluorobenzene moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[(1R,3S)-3-bromocyclohexyl]-1,2-difluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrF2/c13-10-3-1-2-8(6-10)9-4-5-11(14)12(15)7-9/h4-5,7-8,10H,1-3,6H2/t8-,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXMLSCBTTOPGBG-SCZZXKLOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)Br)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H](C1)Br)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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